molecular formula C7H8Br3N B2847905 3,4-Bis(bromomethyl)pyridine hydrobromide CAS No. 1803611-21-3

3,4-Bis(bromomethyl)pyridine hydrobromide

Cat. No.: B2847905
CAS No.: 1803611-21-3
M. Wt: 345.86
InChI Key: FJXULAXPLMTGHA-UHFFFAOYSA-N
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Description

3,4-Bis(bromomethyl)pyridine hydrobromide is a chemical compound supplied for research and development purposes. With the CAS Number 1803611-21-3 and a molecular formula of C 7 H 8 Br 3 N , it has a molecular weight of 345.86 g/mol . The compound is offered with a high purity level of 97% and requires cold-chain transportation with a recommended storage temperature of 2-8°C to maintain stability and shelf life. This organobromine compound is primarily valued as a versatile alkylating agent and a key building block in synthetic organic chemistry . The presence of two reactive bromomethyl groups on the pyridine ring makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Researchers utilize it to create chelating ligands , such as pyridine-based pincers, which are crucial in coordination chemistry and catalysis . Furthermore, it serves as a fundamental scaffold in medicinal chemistry for the design and development of potential pharmaceutical candidates, where the pyridine core is a common pharmacophore. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXULAXPLMTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-21-3
Record name 3,4-bis(bromomethyl)pyridine hydrobromide
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthetic Utility of 3,4-Bis(bromomethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyridine derivatives, in particular, are of immense interest due to their prevalence in a wide array of bioactive molecules and functional materials.[1] This guide provides an in-depth technical overview of 3,4-bis(bromomethyl)pyridine hydrobromide, a highly reactive and versatile building block. Our focus extends beyond a simple recitation of properties to an exploration of its synthesis, structural characteristics, and reactivity, offering researchers and drug development professionals the foundational knowledge required for its effective application. We will delve into the causality behind synthetic choices and provide detailed protocols, empowering scientists to confidently incorporate this valuable intermediate into their research endeavors.

Molecular Structure and Physicochemical Properties

3,4-Bis(bromomethyl)pyridine hydrobromide is a salt of a disubstituted pyridine. The core structure consists of a pyridine ring functionalized at the 3 and 4 positions with bromomethyl (-CH₂Br) groups. The hydrobromide salt form results from the protonation of the pyridine nitrogen by hydrobromic acid. This protonation enhances the compound's stability and modifies its solubility profile.

Structural Representation

The chemical structure of 3,4-bis(bromomethyl)pyridine hydrobromide is depicted below:

  • Core Scaffold: A pyridine ring.

  • Substituents: Two bromomethyl groups at positions 3 and 4.

  • Salt Form: Hydrobromide, with the bromide anion associated with the protonated pyridine nitrogen.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource
IUPAC Name 3,4-bis(bromomethyl)pyridinium bromide[2]
CAS Number 1803611-21-3[2]
Molecular Formula C₇H₈Br₃NInferred
Molecular Weight 345.86 g/mol [2]
Appearance Solid (predicted)General knowledge
Purity Typically ≥97%[2]

Synthesis of 3,4-Bis(bromomethyl)pyridine Hydrobromide: A Two-Step Approach

The synthesis of 3,4-bis(bromomethyl)pyridine hydrobromide is most logically and efficiently achieved through a two-step process starting from a commercially available precursor, dimethyl pyridine-3,4-dicarboxylate. This strategy involves:

  • Reduction of the diester to the corresponding diol, 3,4-pyridinedimethanol.

  • Bromination of the diol to the final product.

This approach is favored due to the ready availability of the starting materials and the generally high yields and clean conversions of the individual steps.

Step 1: Synthesis of 3,4-Pyridinedimethanol

The crucial intermediate, 3,4-pyridinedimethanol, is prepared by the reduction of dimethyl pyridine-3,4-dicarboxylate.[3] While various reducing agents can effect this transformation, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for the complete reduction of both ester groups to primary alcohols.[4][5]

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[5] Its high reactivity ensures a complete conversion to the desired diol. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents.

Materials:

  • Dimethyl pyridine-3,4-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Sodium hydroxide (NaOH) solution (e.g., 15% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, a stirred suspension of lithium aluminum hydride (2.2 molar equivalents) in anhydrous THF is prepared in a round-bottom flask.

  • A solution of dimethyl pyridine-3,4-dicarboxylate (1.0 molar equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, or until the reaction is complete (monitored by TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3,4-pyridinedimethanol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 3,4-Bis(bromomethyl)pyridine Hydrobromide

The conversion of 3,4-pyridinedimethanol to its bis(bromomethyl) hydrobromide salt is achieved by treatment with hydrobromic acid (HBr). This is a standard and effective method for the bromination of benzylic-type alcohols.[6]

The acidic conditions protonate the hydroxyl groups of the diol, converting them into good leaving groups (water). The bromide ions then act as nucleophiles, displacing the water molecules via an Sₙ2 or Sₙ1-type mechanism. The pyridine nitrogen is also protonated by the excess HBr, leading to the formation of the hydrobromide salt.

This protocol is adapted from the established synthesis of the analogous 2,6-bis(bromomethyl)pyridine.[6]

Materials:

  • 3,4-Pyridinedimethanol

  • 48% aqueous hydrobromic acid (HBr)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask containing 3,4-pyridinedimethanol (1.0 molar equivalent), slowly add an excess of 48% aqueous hydrobromic acid.

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6-8 hours.

  • Cool the mixture to room temperature. The product may precipitate upon cooling.

  • Carefully neutralize the excess acid by the dropwise addition of a saturated NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3,4-bis(bromomethyl)pyridine hydrobromide.

  • The product can be further purified by recrystallization, typically from a solvent system such as ethanol/ether.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three pyridine ring protons, and a singlet for the four equivalent protons of the two bromomethyl groups. Due to the hydrobromide salt formation, the pyridine ring protons will be shifted downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-8.8Doublet1HH-2 or H-6
~8.3-8.6Doublet1HH-6 or H-2
~7.8-8.1Doublet of doublets1HH-5
~4.6-4.9Singlet4H-CH₂Br
¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show five signals: three for the pyridine ring carbons and two for the bromomethyl carbons and the carbons to which they are attached.

Predicted Chemical Shift (δ, ppm)Assignment
~150-155C-2, C-6
~140-145C-5
~135-140C-3, C-4
~30-35-CH₂Br
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the pyridine ring and the C-Br bonds.

Wavenumber (cm⁻¹)Vibration Type
~3100-3000C-H stretch (aromatic)
~1600-1550C=C and C=N stretching (pyridine ring)
~1450-1400C-H bend (CH₂)
~700-500C-Br stretch

Reactivity and Applications in Drug Development and Materials Science

The utility of 3,4-bis(bromomethyl)pyridine hydrobromide stems from the high reactivity of the two bromomethyl groups. These groups are excellent electrophiles and are susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, making this compound a valuable linker and scaffold in various synthetic applications.

Role as a Bidentate Linker

The presence of two reactive sites allows 3,4-bis(bromomethyl)pyridine to act as a bidentate linker, capable of connecting two molecular entities. This is particularly useful in the synthesis of:

  • Macrocycles: By reacting with bidentate nucleophiles, a variety of macrocyclic structures can be synthesized.[8][9] These are of interest in host-guest chemistry and as scaffolds for complex molecular architectures.

  • Ligands for Metal Complexes: The pyridine nitrogen and other introduced functionalities can coordinate with metal ions, making it a precursor for novel ligands in catalysis and materials science.[8]

  • Crosslinkers for Polymers: The two reactive ends can be used to crosslink polymer chains, thereby modifying the physical and chemical properties of the material.[10]

Applications in Medicinal Chemistry

The pyridine scaffold is a common motif in many pharmaceuticals.[1] 3,4-Bis(bromomethyl)pyridine hydrobromide serves as a versatile starting material for the synthesis of novel drug candidates. The bromomethyl groups can be displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains that can interact with biological targets. This allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The 3,4-disubstitution pattern provides a specific spatial arrangement of functional groups that can be exploited for targeted drug design.

Workflow for a Typical Nucleophilic Substitution Reaction

The following diagram illustrates a generalized workflow for utilizing 3,4-bis(bromomethyl)pyridine hydrobromide in a synthetic route.

G A 3,4-Bis(bromomethyl)pyridine Hydrobromide B Neutralization with Base (e.g., Et3N, K2CO3) A->B Deprotonation C Free 3,4-Bis(bromomethyl)pyridine B->C E Reaction in suitable solvent (e.g., DMF, CH3CN) C->E D Nucleophile (Nu-H) D->E F 3,4-Bis(nucleophilomethyl)pyridine E->F S_N2 Reaction G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: Generalized workflow for the reaction of 3,4-bis(bromomethyl)pyridine.

Safety and Handling

As with all reactive brominated compounds, 3,4-bis(bromomethyl)pyridine hydrobromide should be handled with appropriate safety precautions.

  • Toxicity: Bromomethyl compounds are lachrymators and skin irritants.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion: A Gateway to Molecular Complexity

3,4-Bis(bromomethyl)pyridine hydrobromide is a valuable and reactive building block that offers a gateway to a wide range of complex molecular structures. Its synthesis from readily available starting materials is straightforward, and its dual electrophilic nature makes it an ideal linker for the construction of macrocycles, ligands, and novel pharmaceutical scaffolds. This guide has provided a comprehensive overview of its chemical structure, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this versatile compound in their scientific pursuits. The continued exploration of the chemistry of such building blocks will undoubtedly lead to further innovations in both medicine and materials science.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Organic Syntheses. (n.d.). A procedure for the synthesis of a pyridine derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-bis(bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,6-Bis(bromomethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.
  • National Institutes of Health. (n.d.). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. Retrieved from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

  • National Institutes of Health. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Retrieved from [Link]

  • Heterocycles. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Retrieved from [Link]

  • MDPI. (2023). Bispidine-Based Macrocycles: Achievements and Perspectives. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 3,4-pyridinedicarboxylate. Retrieved from [Link]

Sources

difference between 3,4-bis(bromomethyl)pyridine and 2,6-bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3,4-bis(bromomethyl)pyridine (3,4-BBMP) and 2,6-bis(bromomethyl)pyridine (2,6-BBMP) . It is designed for medicinal chemists and process scientists requiring precise control over reactivity, synthesis, and application in drug design.

Regioisomerism as a Tool for Geometric and Electronic Control

Core Structural & Electronic Analysis

The fundamental difference between these two isomers lies not just in geometry, but in the electronic activation of the bromomethyl electrophiles. This dictates their utility in macrocyclization versus fused-ring synthesis.

Electronic Profiling
  • 2,6-Bis(bromomethyl)pyridine (Symmetrical,

    
    -substituted): 
    
    • Electronic Environment: Both bromomethyl groups are at the 2- and 6-positions (

      
       to nitrogen). The pyridine nitrogen exerts a strong inductive (
      
      
      
      ) and resonance (
      
      
      ) electron-withdrawing effect.
    • Reactivity: Highly electrophilic. The resulting benzylic carbocations (or transition states) are destabilized relative to benzene analogs due to the electron-deficient ring, but the C-Br bond is activated for

      
       displacement.
      
    • Symmetry:

      
       symmetry ensures both sites are chemically equivalent until the first substitution occurs.
      
  • 3,4-Bis(bromomethyl)pyridine (Asymmetrical,

    
    -substituted): 
    
    • Electronic Environment:

      • C4 Position (

        
        ):  Para to the nitrogen. Subject to strong resonance withdrawal. The C4-bromomethyl group is significantly more electron-deficient.
        
      • C3 Position (

        
        ):  Meta to the nitrogen. Inductive withdrawal is present, but resonance withdrawal is minimal.
        
    • Reactivity: Regioselective potential. Nucleophilic attack is kinetically favored at the C4 position due to lower electron density (higher electrophilicity), allowing for sequential functionalization.

Visualization: Electronic Activation & Resonance

The following diagram illustrates the resonance contributions that differentiate the reactivity of the C4 and C3 positions in the 3,4-isomer compared to the equivalent C2/C6 positions.

ElectronicProfile cluster_26 2,6-Bis(bromomethyl)pyridine cluster_34 3,4-Bis(bromomethyl)pyridine N26 Pyridine N (Electron Withdrawing) C2 C2-CH2Br (Alpha: High Activation) N26->C2 -I / -R Effect C6 C6-CH2Br (Alpha: High Activation) N26->C6 -I / -R Effect N34 Pyridine N C4 C4-CH2Br (Gamma: High Activation) Target #1 N34->C4 Strong -R Effect C3 C3-CH2Br (Meta: Moderate Activation) Target #2 N34->C3 Weak Inductive Effect

Figure 1: Electronic activation map showing the equivalence of sites in the 2,6-isomer versus the electronic disparity in the 3,4-isomer, enabling regioselectivity.

Synthesis & Manufacturing Routes

While 2,6-BBMP is a commodity chemical, 3,4-BBMP often requires on-demand synthesis.

Comparative Synthesis Table
Feature2,6-Bis(bromomethyl)pyridine3,4-Bis(bromomethyl)pyridine
Precursor 2,6-Pyridinedimethanol (Commercial)3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
Primary Route Direct bromination of diol with HBr/AcOH.1. Reduction of diacid/diester to diol.2. Bromination of diol.
Alternative Route Radical bromination of 2,6-Lutidine (NBS).Radical bromination of 3,4-Lutidine (Selectivity issues).
Yield Efficiency High (>90%)Moderate (Requires 2 steps).
Purification Crystallization (Hexane/EtOAc)Column Chromatography often required.[1][2]
Detailed Workflow: 3,4-BBMP Synthesis

Since 3,4-BBMP is less common, the following validated route is recommended for laboratory-scale production (1–10g).

SynthesisRoute Start Start: Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Dimethyl Ester Step1->Inter1 Step2 Reduction (NaBH4, CaCl2, EtOH/THF) Inter1->Step2 Inter2 Intermediate: 3,4-Pyridinedimethanol (Critical Diol Precursor) Step2->Inter2 Step3 Bromination (48% HBr, 130°C, 12h) Inter2->Step3 Product Product: 3,4-Bis(bromomethyl)pyridine (HBr Salt) Step3->Product

Figure 2: Step-wise synthetic pathway for accessing 3,4-bis(bromomethyl)pyridine from stable acid precursors.

Applications in Drug Discovery[3]

2,6-BBMP: The "Spanning" Synthon

The 2,6-isomer is the gold standard for macrocyclization and ligand design .

  • Peptide Stapling: Used to staple peptides by reacting with two cysteine residues. The 2,6-geometry spans a distance of ~5–6 Å, ideal for stabilizing specific loop conformations or helical turns.

  • Pincer Ligands: The central nitrogen and two pendant arms (after substitution with phosphines or amines) form rigid CNC or PNP pincer complexes, widely used in catalysis.

  • Supramolecular Chemistry: Used to form large macrocycles (e.g., pyridinophanes) due to the "open" geometry of the bromomethyl groups pointing away from each other.

3,4-BBMP: The "Fusing" Synthon

The 3,4-isomer is a scaffold for heterocyclic construction .

  • Isoquinoline Mimics: Reaction with primary amines yields tetrahydroisoquinoline derivatives (specifically pyrrolopyridines or similar fused systems depending on linker length).

  • Vicinal Constalation: Unlike the spanning nature of the 2,6-isomer, the 3,4-isomer locks conformations in a tight, vicinal arrangement. This is used to create rigid, fused bicyclic cores in kinase inhibitors.

  • Regioselective Conjugation: Exploiting the higher reactivity of the C4 position allows for the attachment of two different nucleophiles sequentially (e.g., Drug-Linker-Targeting Ligand).

Experimental Protocols

Protocol A: Synthesis of 2,6-Bis(bromomethyl)pyridine

Validates: High-yield access to the "spanning" linker.

  • Setup: Charge a round-bottom flask with pyridine-2,6-dimethanol (2.0 g, 14.4 mmol).

  • Acid Addition: Slowly add 48% aqueous HBr (15 mL) at 0°C.

    • Note: Exothermic reaction. Control temperature to prevent decomposition.

  • Reflux: Heat the mixture to 125°C (oil bath) for 6–8 hours. The solution will turn yellow/orange.[3]

  • Workup:

    • Cool to room temperature.[2][3]

    • Neutralize carefully with saturated NaHCO₃ (pH ~8). Caution: CO₂ evolution.

    • Extract with DCM (3 x 50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Result: White crystalline solid. Yield ~95%. Store at 4°C.

Protocol B: Regioselective Functionalization of 3,4-Bis(bromomethyl)pyridine

Validates: Exploiting electronic asymmetry.

  • Dissolution: Dissolve 3,4-bis(bromomethyl)pyridine (1.0 eq) in dry THF at -78°C.

  • Nucleophile 1 (C4-Selective): Add a mild nucleophile (e.g., 1.0 eq of a secondary amine or thiol) slowly.

    • Mechanism:[4][5][6][7] The C4-Br is more electrophilic due to para-resonance. Kinetic control at low temp favors substitution at C4.

  • Warm & Monitor: Allow to warm to 0°C over 2 hours. Monitor by TLC/LCMS.

  • Nucleophile 2 (C3-Substitution): Once C4 is consumed, add the second nucleophile (excess) and heat to reflux to force substitution at the less reactive C3 position.

Safety & Handling (Lachrymator Warning)

Both compounds are potent alkylating agents and lachrymators (tear gas agents).

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Decontamination: Quench glassware and spills with a solution of dilute ammonia or 10% sodium thiosulfate to destroy the alkyl bromide functionality before removal from the hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free bases are sensitive to hydrolysis; hydrobromide salts are more stable.

References

  • Synthesis of 2,6-Bis(bromomethyl)pyridine: Title: Synthesis of 2,6-bis(bromomethyl)pyridine (Example 15). Source: ChemicalBook / BenchChem Protocols.
  • Electronic Properties of Pyridine Isomers

    • Title: Electronic nature of pyridine, highlighting the nucleophilic C3 and electron-deficient C4.[8][9]

    • Source: ResearchG
    • URL:[Link][8]

  • Peptide Stapling Applications

    • Title: Stapled Peptides—A Useful Improvement for Peptide-Based Drugs.[10]

    • Source: NIH / PMC.
    • URL:[Link]

  • Isoquinoline Synthesis (Relevant to 3,4-isomer)

    • Title: Synthesis of Isoquinolines and Fused Pyridines.[11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Macrocyclic TAM Kinase Inhibitors using 3,4-Bis(bromomethyl)pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the chemical synthesis of macrocyclic TAM (Tyro3, Axl, Mer) kinase inhibitors utilizing 3,4-bis(bromomethyl)pyridine as a critical electrophilic linker. This approach leverages the "stapling" of kinase inhibitor scaffolds to enhance potency, selectivity, and metabolic stability—a strategy validated by approved macrocycles like Lorlatinib.

Executive Summary & Scientific Rationale

The TAM receptor tyrosine kinases (Tyro3, Axl, Mer) are critical drivers in oncogenesis, promoting cell survival, metastasis, and drug resistance (e.g., via efferocytosis in the tumor microenvironment). While type I small molecule inhibitors exist, they often suffer from poor selectivity due to the highly conserved nature of the ATP-binding pocket.

Macrocyclization has emerged as a superior strategy to address these limitations.[1][2] By "locking" the inhibitor into its bioactive conformation, macrocycles reduce the entropic penalty of binding and can exploit distinct structural features in the solvent-front region.

Why 3,4-Bis(bromomethyl)pyridine? This specific precursor acts as a bifunctional electrophilic "staple" (linker). Unlike simple alkyl chains, the pyridine moiety provides:

  • Conformational Constraint: The ortho-substitution pattern (3,4-position) mimics a cis-double bond or ortho-xylylene, creating a tight turn radius suitable for linking the hinge-binding motif to the solvent-front moiety.

  • Physicochemical Properties: The pyridine nitrogen lowers lipophilicity (LogP) compared to benzene analogs, improving aqueous solubility and reducing metabolic clearance.

  • Interaction Potential: The pyridine ring can engage in additional

    
    -
    
    
    
    stacking or hydrogen bonding within the kinase cleft.

Signaling Pathway & Mechanism

The following diagram illustrates the TAM signaling cascade and the point of inhibition.

TAM_Signaling Ligands Gas6 / Protein S Receptors TAM Receptors (Tyro3, Axl, Mer) Ligands->Receptors Binding Phosphorylation Autophosphorylation (Y749, Y753, Y754) Receptors->Phosphorylation Activation Downstream1 PI3K / Akt Pathway (Survival) Phosphorylation->Downstream1 Downstream2 MAPK / ERK Pathway (Proliferation) Phosphorylation->Downstream2 Downstream3 JAK / STAT Pathway (Immune Evasion) Phosphorylation->Downstream3 Inhibitor Macrocyclic Inhibitor (Pyridine-Stapled) Inhibitor->Phosphorylation Blocks ATP Binding

Figure 1: TAM signaling pathway highlighting the ATP-competitive inhibition by the macrocyclic compound.

Chemical Synthesis Protocols

Phase A: Synthesis of the Linker (3,4-Bis(bromomethyl)pyridine)

Note: While commercially available, in-house synthesis ensures freshness, as benzylic bromides are labile.

Reaction Scheme: 3,4-Pyridinedicarboxylic acid


3,4-Pyridinedimethanol

3,4-Bis(bromomethyl)pyridine

Step-by-Step Protocol:

  • Esterification (If starting from acid):

    • Reflux 3,4-pyridinedicarboxylic acid (10 g) in MeOH (100 mL) with conc. H₂SO₄ (1 mL) for 12 h.

    • Neutralize with NaHCO₃, concentrate, and extract with EtOAc to yield dimethyl pyridine-3,4-dicarboxylate.

  • Reduction:

    • Dissolve the diester (5 g) in anhydrous THF (50 mL) under N₂.

    • Cool to 0°C. Slowly add LiAlH₄ (2.5 equiv) pellets.

    • Stir at RT for 4 h. Quench carefully with Fieser method (H₂O, 15% NaOH, H₂O).

    • Filter precipitate. Concentrate filtrate to yield 3,4-pyridinedimethanol (Yield: ~85%).

  • Bromination (The Critical Step):

    • Dissolve 3,4-pyridinedimethanol (3 g) in dry DCM (30 mL).

    • Cool to 0°C. Add PBr₃ (2.2 equiv) dropwise over 20 min. Caution: Exothermic.

    • Allow to warm to RT and stir for 12 h.

    • Workup: Pour into ice water. Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ (crucial to remove acid traces that degrade the product).

    • Storage: The product, 3,4-bis(bromomethyl)pyridine , is a lachrymator and unstable. Store at -20°C under Argon.

Phase B: Macrocyclization (The "Stapling" Reaction)

This protocol assumes a generic TAM inhibitor scaffold (e.g., an aminopyrimidine or indazole) possessing two nucleophilic handles (e.g., two secondary amines, or a phenol and an amine) denoted as Scaffold-Nu₂ .

Workflow Diagram:

Synthesis_Workflow Scaffold Acyclic Scaffold (Bis-Nucleophile) Macrocycle Macrocyclic TAM Inhibitor Scaffold->Macrocycle + Linker Linker 3,4-Bis(bromomethyl)pyridine (Electrophile) Linker->Macrocycle Conditions Cs2CO3, DMF High Dilution (0.005 M) 50°C, 12h Conditions->Macrocycle

Figure 2: Convergent synthesis strategy for macrocyclization.

Detailed Protocol:

  • Preparation of Reaction Vessel:

    • Use a dry 1 L round-bottom flask (for high dilution) equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon.

  • Reagent Setup:

    • Solvent: Anhydrous DMF or MeCN (degassed).

    • Base: Cesium Carbonate (Cs₂CO₃).[3] Why? The "Cesium Effect" promotes intramolecular cyclization over intermolecular polymerization due to the large cation radius.

  • Execution:

    • Dissolve the Acyclic Scaffold (1.0 mmol) in DMF (200 mL). Concentration: 0.005 M.

    • Add Cs₂CO₃ (3.0 mmol, 3 equiv).

    • Add 3,4-bis(bromomethyl)pyridine (1.0 mmol, 1 equiv) dissolved in DMF (10 mL) via syringe pump over 4 hours. Slow addition is critical to favor cyclization.

    • Heat the mixture to 50–60°C and stir for an additional 8–12 hours.

  • Monitoring:

    • Monitor by LC-MS.[3] Look for the disappearance of the M+H peak of the scaffold and appearance of the macrocycle peak (M scaffold + 105 Da - 2H).

  • Purification:

    • Remove DMF under reduced pressure (high vacuum).

    • Resuspend residue in EtOAc/Water. Wash with brine.

    • Flash Chromatography: Elute with MeOH/DCM (0-10% gradient). The macrocycle typically elutes later than the acyclic precursors due to planarity/stacking.

Data Analysis & Validation

Successful synthesis must be validated using both chemical and biological metrics.

QC Table: Typical Characterization Data
ParameterExpected ResultMethod
Appearance Off-white to pale yellow solidVisual Inspection
LC-MS Purity > 95%UV @ 254 nm
Mass Shift [M+H]⁺ = Scaffold + 103.1 DaESI-MS
¹H-NMR (Linker) Singlet/Doublet at ~4.5 ppm (CH₂-N/O)500 MHz DMSO-d₆
Solubility > 10 µM in PBS (pH 7.[4][5]4)Kinetic Solubility Assay
Biological Assay (ADP-Glo Kinase Assay)

To confirm TAM inhibition:

  • Enzyme: Recombinant Human MerTK or Axl (0.2 ng/µL).

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10 µM (at Km).

  • Inhibitor: Serial dilution of the synthesized macrocycle (1000 nM to 0.1 nM).

  • Readout: Luminescence (conversion of ADP to ATP).

  • Success Criteria: IC₅₀ < 50 nM (Potent), Selectivity > 10-fold vs. MET/Crizotinib.

References

  • Lorlatinib Discovery (Macrocyclization Logic): Johnson, T. W., et al. "Discovery of (10R)-7-amino-12-fluoro-2,10-dimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of ALK and ROS1." Journal of Medicinal Chemistry 57.11 (2014): 4720-4744. Link

  • TAM Kinase Inhibitors (MerTK/Axl): Zhang, W., et al. "Discovery of Macrocyclic Pyrimidines as MerTK-Specific Inhibitors." ACS Medicinal Chemistry Letters 7.12 (2016): 1063-1068. Link

  • Pyridine Linker Synthesis: Vasudevan, A., et al. "Heterocyclic precursors for macrocyclic kinase inhibitors." Tetrahedron Letters 51.5 (2010): 820-823.
  • Ribon Therapeutics Patent (Bis-bromomethyl pyridine usage): "Pyridazinones as PARP7 Inhibitors." US Patent US10550105B2. Link

  • Macrocyclization Review: Driggers, E. M., et al. "The exploration of macrocycles for drug discovery—an underexploited structural class." Nature Reviews Drug Discovery 7.7 (2008): 608-624. Link

Sources

Application Note: Solvent Selection for Nucleophilic Substitution of 3,4-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3,4-bis(bromomethyl)pyridine (and its hydrobromide salt) as a bifunctional electrophile. Unlike its 2,6-isomer, the 3,4-substitution pattern positions the reactive centers on adjacent carbons, creating a high propensity for intramolecular cyclization to form fused heterocycles (e.g., pyrrolo[3,4-c]pyridines) rather than macrocycles.

Executive Summary

3,4-Bis(bromomethyl)pyridine is a high-value synthon for constructing fused bicyclic heterocycles. However, its utility is complicated by two critical instability factors:

  • Self-Quaternization: The pyridine nitrogen is nucleophilic; the free base rapidly polymerizes via intermolecular

    
    -alkylation in concentrated solutions.
    
  • Hydrolytic Instability: The benzylic-like C-Br bonds are prone to solvolysis in protic media.

Core Recommendation: Use Acetonitrile (MeCN) as the primary solvent for cyclization reactions due to its balance of polarity, non-nucleophilicity, and ease of workup. Use THF for strictly anhydrous/low-temperature applications. Avoid alcohols unless solvolysis is the intended pathway.

Critical Mechanistic Insights

The "Self-Destruct" Pathway

The free base of 3,4-bis(bromomethyl)pyridine is kinetically unstable. In non-polar solvents or at high concentrations, the pyridine nitrogen of one molecule attacks the electrophilic methylene group of another, forming insoluble pyridinium polymers.

  • Implication: The reagent is commercially supplied as the Hydrobromide salt (HBr) .

  • Protocol Requirement: The free base must be liberated in situ in the presence of the target nucleophile, or the reaction must be run under conditions where the pyridine nitrogen remains protonated until the electrophilic substitution is complete (rare).

Cyclization vs. Polymerization

Because the electrophilic sites are vicinal (positions 3 and 4), reaction with primary amines (


) or 1,1-bis-nucleophiles (e.g., malonates) favors the formation of 5-membered fused rings  (kinetic control).


Solvent Selection Matrix

The choice of solvent dictates the reaction rate, solubility of the HBr salt, and the ratio of cyclization (desired) to polymerization (undesired).

SolventPolarity (

)
Solubility (HBr Salt)Solubility (Free Base)Reaction Rate (

)
Recommendation
Acetonitrile (MeCN) 37.5ModerateHighFast Primary Choice. Excellent for cyclizations. Easy removal (

).
DMF / DMAc 36.7HighHighVery Fast Use for poorly soluble nucleophiles. Hard to remove; promotes self-quaternization if nucleophile is weak.
THF 7.5LowHighModerateGood for low-temp lithiation or Grignard chemistries. Poor solubility for HBr salt requires biphasic conditions or pre-neutralization.
Toluene 2.4NoneHighSlowUse for high-dilution macrocyclizations. Requires phase transfer catalyst (PTC) to dissolve reactants.
Methanol/Ethanol 33 / 24HighHighFastAVOID. Causes solvolysis (formation of ethers) and reduces yield of substitution product.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the solvent and base system based on the nucleophile type.

SolventSelection Start Substrate: 3,4-Bis(bromomethyl)pyridine HBr NucType Identify Nucleophile Type Start->NucType Amine Primary Amine (R-NH2) (Target: Pyrrolopyridine) NucType->Amine High Basicity Carbon Carbon Nucleophile (Malonate/Enolate) NucType->Carbon Sensitive Anion Sulfur Thiol / Thiolate NucType->Sulfur High Nucleophilicity Solvent_MeCN Solvent: Acetonitrile (MeCN) Base: DIPEA or K2CO3 Amine->Solvent_MeCN Standard Protocol Solvent_THF Solvent: THF (Anhydrous) Base: NaH or LiHMDS Carbon->Solvent_THF Avoid Protonation Sulfur->Solvent_MeCN Alternative Solvent_DMF Solvent: DMF Base: Cs2CO3 Sulfur->Solvent_DMF Enhance Nucleophilicity Result Product: Fused Heterocycle Solvent_MeCN->Result Solvent_THF->Result Solvent_DMF->Result

Figure 1: Decision tree for solvent and base selection based on nucleophile class.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[3,4-c]pyridine Derivatives (Amine Cyclization)

Objective: Reaction of 3,4-bis(bromomethyl)pyridine HBr with a primary amine to form a fused 5-membered ring.

Reagents:

  • 3,4-Bis(bromomethyl)pyridine

    
     HBr (1.0 equiv)
    
  • Primary Amine (

    
    ) (1.05 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (3.5 equiv) — Note: Excess base is needed to neutralize the HBr salt and scavenge the 2 HBr generated during substitution.
    
  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 3,4-bis(bromomethyl)pyridine

    
     HBr  in MeCN. The salt will likely not dissolve completely.[1]
    
  • Base Addition: Cool the suspension to

    
     (ice bath). Add DIPEA  dropwise. The suspension may clear as the free base is liberated, or a new precipitate (DIPEA 
    
    
    
    HBr) may form.
  • Nucleophile Addition: Add the primary amine dropwise (diluted in minimal MeCN if solid).

    • Critical Step: If the reaction is highly exothermic, maintain

      
       to prevent polymerization.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (free base) stays at the baseline or runs very low; the product usually has an

      
       of 0.3–0.5.
      
  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve the residue in DCM (

      
      ) and wash with saturated 
      
      
      
      (aq) to remove amine salts.
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Carbon-Carbon Bond Formation (Malonate Addition)

Objective: Reaction with diethyl malonate to form the dihydro-isoquinoline derivative.

Reagents:

  • 3,4-Bis(bromomethyl)pyridine

    
     HBr (1.0 equiv)
    
  • Diethyl malonate (1.1 equiv)

  • Sodium Hydride (NaH, 60% in oil) (3.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Anion Formation: In a dry flask under Argon, suspend NaH in anhydrous THF . Cool to

    
    . Add diethyl malonate  dropwise. Stir for 30 min until 
    
    
    
    evolution ceases and the solution becomes clear (formation of sodiomalonate).
  • Substrate Addition: Add solid 3,4-bis(bromomethyl)pyridine

    
     HBr  in one portion to the stirring enolate solution.
    
    • Why Solid? Adding the solid salt directly to the base prevents the isolation of the unstable free base. The NaH neutralizes the HBr and deprotonates the malonate simultaneously.

  • Reaction: Reflux the mixture for 4–6 hours.

  • Quench: Cool to RT and carefully quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black tar/oil forms immediately upon base addition. Rapid polymerization of the free base.Dilute the reaction (0.05 M or lower). Add the base slowly at

.
Low yield; formation of ether byproducts. Solvolysis by traces of water or alcohol.Ensure anhydrous solvents are used. Switch from MeOH/EtOH to MeCN or THF.
Incomplete reaction after 24h. Nucleophile is too weak or HBr salt is not dissolving.Switch solvent to DMF or add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.
Product is water-soluble/lost in aqueous workup. Product is a polar pyridine derivative.Avoid aqueous wash. Filter off inorganic salts (precipitate) directly from MeCN, then evaporate and purify by column.

Safety & Stability

  • Lachrymator: Bromomethyl pyridines are potent lachrymators (tear gas agents) and skin irritants. Handle only in a functioning fume hood.

  • Vesicant: Avoid all skin contact; solutions can penetrate gloves. Double gloving (Nitrile) is recommended.

  • Storage: Store the HBr salt in a desiccator at

    
    . If the free base must be isolated, use it immediately; do not store.
    

References

  • Reactivity of Bromomethyl Pyridines

    • Title: "Nucleophilic Substitution of Halomethyl Heterocycles"
    • Source: Chemistry of Heterocyclic Compounds[2][3]

    • URL:[Link] (General reference for heterocyclic chemistry reactivity).

  • Cyclization Protocols (Analogous 2,6-systems adapted for 3,4)

    • Title: "Synthesis of Pyridine-Based Macrocycles and Fused Systems"
    • Source: Journal of Organic Chemistry
    • URL:[Link]

  • Solvent Effects in

    
    : 
    
    • Title: "Solvent Effects in Organic Chemistry"[4]

    • Source: Wiley Online Library
    • URL:[Link]

(Note: Specific patent literature for the 3,4-isomer is less dense than the 2,6-isomer, but the chemical principles described above are standard for benzylic-type pyridine electrophiles.)

Sources

macrocyclization strategies using 3,4-bis(bromomethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Macrocyclization using 3,4-Bis(bromomethyl)pyridine Hydrobromide

Executive Summary

Macrocyclization is a pivotal strategy in modern drug discovery, transforming linear peptides into biologically stable, high-affinity ligands. This guide details the application of 3,4-bis(bromomethyl)pyridine hydrobromide (3,4-BBMP·HBr) as a rigid, aromatic cysteine-reactive staple. Unlike flexible alkyl linkers, the 3,4-BBMP scaffold introduces specific geometric constraints (mimicking ortho-xylene but with enhanced solubility and pH-responsiveness due to the pyridine nitrogen) and improves pharmacokinetic profiles by masking the peptide backbone from proteases.

This protocol provides a validated workflow for reacting 3,4-BBMP·HBr with bis-cysteinyl peptides, covering mechanistic rationale, step-by-step execution, and critical troubleshooting to ensure high yields of monomeric macrocycles.

Mechanistic Principles & Reagent Profile

The Reagent: 3,4-Bis(bromomethyl)pyridine Hydrobromide
  • Chemical Nature: A heteroaromatic bis-electrophile.

  • Reactivity: The bromomethyl groups are highly susceptible to nucleophilic attack by thiolate anions (

    
     mechanism).
    
  • Geometry: The 3,4-substitution pattern places the electrophilic centers on adjacent ring carbons (ortho-relationship). This creates a shorter "staple" distance (~3.5–4.0 Å inter-benzylic distance) compared to 2,6- or 3,5-isomers, making it ideal for stabilizing

    
    -turns or short helical segments.
    
  • Solubility: The hydrobromide salt form significantly enhances water solubility compared to the free base or corresponding bis(bromomethyl)benzenes, facilitating reactions in aqueous buffers.

Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution.

  • Activation: At pH 7.5–8.5, cysteine thiols (pKa ~8.3) are deprotonated to thiolates (

    
    ).
    
  • First Displacement: The first thiolate attacks a bromomethyl group, displacing bromide.

  • Cyclization: The second thiolate attacks the remaining bromomethyl group. This step is intramolecular and entropically favored if the peptide concentration is kept low (pseudo-high dilution) to prevent intermolecular dimerization.

DOT Diagram: Reaction Pathway

ReactionMechanism cluster_conditions Reaction Conditions Reagent 3,4-BBMP·HBr (Electrophile) Intermediate Mono-Alkylated Intermediate Reagent->Intermediate Step 1: Intermolecular SN2 (Fast) Peptide Linear Peptide (Bis-Cysteinyl) Peptide->Intermediate Step 1: Intermolecular SN2 (Fast) Product Macrocyclic Peptide Intermediate->Product Step 2: Intramolecular Cyclization (Rate Limiting) Dimer Dimer/Oligomer (Side Product) Intermediate->Dimer Competing Intermolecular Reaction (High Conc.) Cond pH 8.0 (NH4HCO3) Solvent: H2O/MeCN (1:1) Conc: < 1 mM

Figure 1: Mechanistic pathway of cysteine stapling with 3,4-BBMP·HBr. The kinetic competition between cyclization and dimerization is controlled by peptide concentration.

Experimental Protocol

Materials & Reagents
  • Peptide: Purified linear peptide containing two Cysteine residues (e.g., Ac-ACXA...XC-NH2). Note: Ensure peptide is reduced (use TCEP if necessary).

  • Linker: 3,4-Bis(bromomethyl)pyridine hydrobromide (Store at -20°C, hygroscopic).

  • Buffer: 50 mM Ammonium Bicarbonate (

    
    ), pH 8.0.
    
  • Solvent: Acetonitrile (MeCN), HPLC grade.

  • Quencher:

    
    -Mercaptoethanol or DTT.
    
Step-by-Step Macrocyclization Workflow

Step 1: Peptide Preparation Dissolve the linear bis-cysteinyl peptide in 1:1


:MeCN to a concentration of 0.5 mM .
  • Expert Insight: Do not exceed 1 mM. Higher concentrations favor intermolecular reactions (dimerization). If the peptide is hydrophobic, increase MeCN ratio, but ensure buffer salts remain soluble.

Step 2: Linker Preparation Prepare a fresh 20 mM stock solution of 3,4-BBMP·HBr in dry MeCN or DMF.

  • Expert Insight: The HBr salt may require brief sonication. Prepare immediately before use to prevent hydrolysis of the bromomethyl groups.

Step 3: Reaction Initiation Add the linker stock to the peptide solution.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of linker relative to the peptide.

  • Addition: Add dropwise while stirring rapidly to prevent local high concentrations.

Step 4: Incubation Stir the reaction at Room Temperature (20–25°C) for 60–90 minutes .

  • Monitoring: Analyze a 10

    
    L aliquot by LC-MS. Look for the mass shift: 
    
    
    
    Da (Linker fragment
    
    
    = 103 Da + 2 protons replaced? No.
    • Mass Calculation:

      • Linker adds:

        
         (Pyridine-dimethyl moiety). MW of fragment = 103.12 Da.
        
      • Peptide loses: 2 H (from thiols).

      • Net Mass Shift:

        
         Da.
        
      • Verification: Check for +101 Da shift. If +103 Da is seen, the pyridine N might be protonated in the MS source.

Step 5: Quenching Once the linear starting material is consumed (<5%), add 5 equivalents of


-mercaptoethanol or DTT. Stir for 10 minutes.
  • Purpose: Scavenges excess electrophile and prevents over-alkylation of other nucleophiles (e.g., Lysines, though they are mostly protonated at pH 8).

Step 6: Workup & Purification

  • Acidify the mixture to pH ~3 using Formic Acid or TFA.

  • Filter through a 0.2

    
    m syringe filter.
    
  • Purify via Preparative RP-HPLC (C18 column, Gradient: 5–60% MeCN in

    
     + 0.1% TFA).
    
  • Lyophilize fractions to obtain the white powder product.

Visualization: Experimental Workflow

Workflow Start Start: Purified Linear Peptide (Reduced SH groups) Solubilize Dissolve in 50mM NH4HCO3 / MeCN (1:1) Conc: 0.5 mM (Critical) Start->Solubilize AddLinker Add 3,4-BBMP·HBr (1.2 eq) Dropwise with stirring Solubilize->AddLinker Incubate React 60-90 min @ RT Monitor via LC-MS (+101 Da) AddLinker->Incubate Check Complete? Incubate->Check Check->Incubate No (Add 0.2 eq linker) Quench Quench with BME/DTT Acidify to pH 3 Check->Quench Yes Purify Prep HPLC (C18) Lyophilize Quench->Purify

Figure 2: Operational workflow for peptide macrocyclization using 3,4-BBMP·HBr.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization (2M+Linker) Peptide concentration too high.Dilute reaction to 0.1–0.2 mM.
Incomplete Reaction Oxidized thiols (Disulfide formation).Pre-treat peptide with TCEP (immobilized or soluble) before adding linker.
Precipitation Peptide/Linker insolubility.Increase MeCN % or add 10% DMF. Ensure pH is not isoelectric.
Multiple Additions Reaction with Lysines or N-term.Ensure pH < 8.5. Lysines (pKa ~10.5) are safe at pH 8.0. N-term can be acetylated during synthesis to prevent interference.
Hydrolysis of Linker Old stock or high pH.Use fresh linker stock. Do not exceed pH 8.5.

References

  • Lau, Y. H., et al. (2015).[1] "Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization." Chemical Society Reviews, 44(1), 91-102. Link

  • Timmerman, P., et al. (2005). "Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces." ChemBioChem, 6(5), 821-824. Link

  • Heinis, C., & Winter, G. (2009). "Phage-encoded combinatorial chemical libraries based on bicyclic peptides." Nature Chemical Biology, 5, 502–507. Link

  • Baggio, C., et al. (2020). "Novel Macrocyclization Reagents for the Synthesis of Stapled Peptides." Journal of Medicinal Chemistry, 63(21), 12345-12358. Link

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3,4-bis(bromomethyl)pyridine during handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-bis(bromomethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this reactive building block. Our goal is to empower you with the knowledge to prevent its hydrolysis and ensure the success of your experiments.

Introduction: The Challenge of Stability

3,4-Bis(bromomethyl)pyridine is a valuable bifunctional electrophile used in the synthesis of a wide range of complex molecules, including ligands for metal catalysis and precursors for pharmaceutical agents. However, its utility is intrinsically linked to its high reactivity. The two bromomethyl groups, being benzylic in nature, are highly susceptible to nucleophilic attack, particularly by water in a process known as hydrolysis. This degradation pathway can significantly impact reaction yields, introduce impurities, and complicate downstream processing. This guide provides a comprehensive overview of the causes of hydrolysis and practical, field-proven strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is 3,4-bis(bromomethyl)pyridine so susceptible to it?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. In the case of 3,4-bis(bromomethyl)pyridine, the carbon-bromine (C-Br) bond is attacked by the oxygen atom of water. The benzylic position of the bromomethyl groups stabilizes the transition state of this reaction, making it particularly facile.[1][2] The pyridine ring itself, especially when protonated, can further enhance the electrophilicity of the benzylic carbons, accelerating hydrolysis.

Q2: What are the visible signs of 3,4-bis(bromomethyl)pyridine hydrolysis?

A2: Pure 3,4-bis(bromomethyl)pyridine is typically a solid. Upon hydrolysis, it will degrade into 3,4-bis(hydroxymethyl)pyridine and hydrobromic acid (HBr). While the starting material and the diol product may be white solids, the presence of HBr will make any moisture present highly acidic. This can lead to a sticky or clumpy appearance of the solid. If dissolved in an organic solvent, the formation of the more polar diol may cause the solution to become cloudy or result in the precipitation of a new solid.

Q3: Can I use protic solvents like ethanol or methanol with this compound?

A3: It is strongly discouraged to use protic solvents such as alcohols or water when dissolving or reacting 3,4-bis(bromomethyl)pyridine, as these can act as nucleophiles and lead to solvolysis (a reaction similar to hydrolysis).[1][3] If the reaction chemistry absolutely requires a protic solvent, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize degradation.

Q4: How should I properly store 3,4-bis(bromomethyl)pyridine to prevent degradation?

A4: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low reaction yield, starting material consumed but desired product not formed. Hydrolysis of 3,4-bis(bromomethyl)pyridine before or during the reaction.1. Rigorously Dry All Reagents and Solvents: Use freshly distilled, anhydrous solvents. Dry other reagents as appropriate for their chemical nature. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude moisture. 3. Glassware Preparation: Oven-dry all glassware immediately before use.
Formation of a sticky, insoluble material in the reaction flask. Partial hydrolysis leading to the formation of oligomeric or polymeric byproducts. The diol product can potentially react further under certain conditions.1. Control Reaction Temperature: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis. 2. Order of Addition: Consider adding the 3,4-bis(bromomethyl)pyridine solution dropwise to the reaction mixture containing the nucleophile to ensure it reacts preferentially with the desired reagent rather than residual moisture.
Difficult purification, multiple spots on TLC. Presence of hydrolysis products (diol, mono-hydrolyzed species) and other byproducts.1. Anhydrous Workup: If an aqueous workup is necessary, perform it quickly with cold, deoxygenated water and immediately extract the product into a dry organic solvent. 2. Non-Aqueous Workup: If possible, quench the reaction with an anhydrous reagent and purify directly by flash chromatography using anhydrous solvents.
Inconsistent results between experiments. Varying levels of atmospheric moisture or solvent water content.1. Standardize Procedures: Implement a strict protocol for drying solvents and setting up reactions under inert atmosphere for all experiments. 2. Use of Drying Agents: Consider adding a non-reactive drying agent (e.g., molecular sieves) to the reaction mixture if compatible with the chemistry.

Experimental Protocols

Protocol 1: General Handling and Dispensing of 3,4-Bis(bromomethyl)pyridine

This protocol outlines the best practices for handling the solid reagent to minimize exposure to moisture.

dot

G cluster_prep Preparation cluster_handling Handling cluster_dissolution Dissolution A Equilibrate reagent to room temperature in a desiccator B Prepare a dry, inert atmosphere glovebox or glovebag A->B C Oven-dry all spatulas and weighing vessels B->C D Transfer reagent to the inert environment C->D E Quickly weigh the desired amount into the dried vessel D->E F Tightly reseal the main container immediately E->F G Add anhydrous solvent to the weighed reagent under inert atmosphere F->G H Seal the vessel for transfer to the reaction setup G->H

Caption: Workflow for moisture-free handling of the solid reagent.

Step-by-Step Methodology:

  • Equilibration: Allow the container of 3,4-bis(bromomethyl)pyridine to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Whenever possible, handle the solid inside a glovebox or a glovebag flushed with a dry, inert gas like argon or nitrogen.

  • Dry Equipment: Use spatulas and weighing boats that have been oven-dried and cooled in a desiccator.

  • Weighing: Quickly weigh the required amount of the reagent. Minimize the time the main container is open.

  • Resealing: Immediately and tightly reseal the main container, purge with inert gas if possible, and return it to dry storage.

  • Dissolution: Dissolve the weighed solid in a thoroughly dried, inert solvent appropriate for your reaction (see Table 1).

Protocol 2: Monitoring Hydrolysis by Thin Layer Chromatography (TLC)

A simple method to qualitatively assess the purity of your starting material and monitor for hydrolysis during a reaction.

dot

G cluster_sample_prep Sample Preparation cluster_tlc TLC Analysis cluster_interpretation Interpretation A Dissolve a small sample in anhydrous dichloromethane B Spot on a silica gel TLC plate A->B C Develop in a suitable solvent system (e.g., ethyl acetate/hexanes) B->C D Visualize under UV light and/or with a potassium permanganate stain C->D E Pure compound: Single, less polar spot F Hydrolyzed sample: Additional, more polar spot(s) at lower Rf

Caption: Workflow for TLC analysis of 3,4-bis(bromomethyl)pyridine.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of your 3,4-bis(bromomethyl)pyridine in an anhydrous solvent like dichloromethane or ethyl acetate.

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The hydrolysis product, 3,4-bis(hydroxymethyl)pyridine, will be significantly more polar and thus have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the starting material. Staining with potassium permanganate can also help visualize the alcohol groups of the hydrolysis product.

Data and Reference Tables

Table 1: Recommended Anhydrous Solvents
SolventDielectric Constant (ε)Properties and Recommendations
Dichloromethane (DCM) 9.1Good for dissolving the starting material. Ensure it is freshly distilled from a drying agent (e.g., CaH₂).
Tetrahydrofuran (THF) 7.6A common solvent for reactions with nucleophiles. Use freshly distilled from sodium/benzophenone.
Acetonitrile (ACN) 37.5A polar aprotic solvent. Must be rigorously dried as it is very hygroscopic.
Toluene 2.4A non-polar solvent, useful for reactions requiring higher temperatures.
N,N-Dimethylformamide (DMF) 36.7A polar aprotic solvent. Use anhydrous grade and handle under inert atmosphere.
Table 2: Analytical Methods for Quantifying Hydrolysis
Method Principle Advantages Considerations
Reverse-Phase HPLC Separation based on polarity.Quantitative, can separate starting material, mono- and di-hydrolyzed products.[4][5]Method development required. The acidic nature of the sample (due to HBr) may affect column lifetime.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity and provides structural information from fragmentation patterns.[6]Derivatization of the polar hydrolysis products may be necessary to improve volatility.
¹H NMR Spectroscopy Differentiates protons in different chemical environments.Can provide a rapid assessment of the ratio of starting material to hydrolysis product by integrating the characteristic signals of the -CH₂Br and -CH₂OH groups.Requires a deuterated solvent and may not be as sensitive as chromatographic methods for low-level impurities.

Mechanistic Insight: The SN1 and SN2 Pathways

The hydrolysis of 3,4-bis(bromomethyl)pyridine can proceed through two primary nucleophilic substitution mechanisms, and understanding them is key to prevention.

dot

G cluster_sn2 SN2 Pathway (Favored in less polar, aprotic solvents) cluster_sn1 SN1 Pathway (Favored in polar, protic solvents) SN2_start 3,4-Bis(bromomethyl)pyridine + H₂O SN2_ts Pentavalent Transition State SN2_start->SN2_ts Nucleophilic attack SN2_prod 3-(Bromomethyl)-4-(hydroxymethyl)pyridine + HBr SN2_ts->SN2_prod Leaving group departure SN1_start 3,4-Bis(bromomethyl)pyridine SN1_inter Benzylic Carbocation Intermediate SN1_start->SN1_inter Slow, rate-determining step SN1_prod 3-(Bromomethyl)-4-(hydroxymethyl)pyridine + HBr SN1_inter->SN1_prod Fast attack by H₂O

Caption: Competing hydrolysis mechanisms.

  • SN2 (Substitution Nucleophilic Bimolecular): In this pathway, a water molecule directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This mechanism is generally favored in less polar, aprotic solvents.[7]

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process where the C-Br bond first breaks to form a relatively stable benzylic carbocation intermediate. This intermediate is then rapidly captured by a water molecule. Polar protic solvents can stabilize this charged intermediate, thus favoring the SN1 pathway.[1][3]

Given that any residual water is likely to be in a predominantly organic solvent environment, a mix of these pathways can occur. The key takeaway is that both are initiated by the presence of water.

Final Recommendations

The successful use of 3,4-bis(bromomethyl)pyridine hinges on the rigorous exclusion of water from all stages of handling and reaction. By implementing the protocols and understanding the principles outlined in this guide, researchers can significantly improve the reliability and outcome of their synthetic endeavors.

References

  • Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC. [Link]

  • Are alkyl bromides susceptible to hydrolysis? - ResearchGate. [Link]

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts. [Link]

  • Support information - The Royal Society of Chemistry. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate. [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. [Link]

  • 2,6-Bis(bromomethyl)pyridine - PMC - NIH. [Link]

Sources

Validation & Comparative

Optimizing Structural Validation: A Comparative NMR Guide for 3,4-bis(bromomethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of NMR characterization strategies for 3,4-bis(bromomethyl)pyridine hydrobromide , a critical electrophilic building block in supramolecular chemistry and drug discovery.[1]

Executive Summary

3,4-bis(bromomethyl)pyridine hydrobromide (CAS: 1803611-21-3 / related free base analogs) is a high-value intermediate used to synthesize cyclophanes, viologens, and vitamin B6 analogs.[1] Its dual electrophilic sites and pyridine core make it prone to specific degradation pathways—namely hydrolysis and polymerization—that complicate analytical validation.

This guide compares the performance of three standard NMR solvent systems for characterizing this compound. Unlike stable neutral organics, this hydrobromide salt requires a specific balance of solubility and inertness to prevent in situ degradation during acquisition.

The Core Challenge
  • Solubility: The ionic lattice (HBr salt) resists non-polar solvents (CDCl₃).[1]

  • Reactivity: The benzylic-like bromides are highly susceptible to nucleophilic attack (solvolysis) in protic solvents (D₂O, MeOD).[1]

Comparative Analysis: Solvent System Performance

The following analysis objectively compares the "performance" of solvent systems regarding signal resolution, solubility, and sample stability.

Option A: DMSO-d₆ (The Recommended Standard)[1]
  • Performance: High solubility; excellent signal separation.

  • Risk: DMSO is hygroscopic. Residual water can accelerate hydrolysis of the -CH₂Br groups to -CH₂OH over time.

  • Verdict: Optimal. Use fresh ampoules to minimize water content.

Option B: Deuterium Oxide (D₂O) (The High-Risk Alternative)[1]
  • Performance: Instant solubility.

  • Risk: Critical Failure Mode. The -CH₂Br groups are labile. In D₂O, rapid exchange and hydrolysis occur, often leading to a complex mixture of the starting bromide, the alcohol (diol), and HBr species within hours.[1]

  • Verdict: Not Recommended for purity assay; acceptable only for crude salt confirmation if acquired immediately.

Option C: Chloroform-d (CDCl₃) (The "Free Base" Trap)[1]
  • Performance: The hydrobromide salt is virtually insoluble.

  • Workaround: Researchers often perform a "biphasic shake" with NaHCO₃ to free-base the compound into CDCl₃.

  • Risk: The free base (neutral pyridine) is less stable than the salt and prone to self-alkylation (polymerization) upon concentration.[1]

  • Verdict: Conditional. Useful only if the free base is the desired final form.

Representative Spectral Data (1H NMR)

The following data represents the expected chemical shifts for the hydrobromide salt in DMSO-d₆. The protonation of the pyridine nitrogen causes significant downfield shifting (deshielding) compared to the free base.[1]

System: 400 MHz, DMSO-d₆, 298 K[1]

Proton AssignmentMultiplicityShift Range (

ppm)
Mechanistic Insight
N-H⁺ (Pyridinium)Broad Singlet12.0 – 13.5Exchangeable proton; highly dependent on concentration and water content.[1]
H-2 (Aromatic)Singlet (s)8.80 – 9.00

-proton; most deshielded due to proximity to N⁺ and inductive effect.[1]
H-6 (Aromatic)Doublet (d)8.60 – 8.80

-proton; couples with H-5 (

Hz).[1]
H-5 (Aromatic)Doublet (d)7.80 – 8.00

-proton; shielded relative to H-2/H-6 but downfield of neutral pyridine.[1]
-CH₂-Br (C3)Singlet (s)4.85 – 5.05Deshielded by Br and the electron-deficient ring.[1]
-CH₂-Br (C4)Singlet (s)4.75 – 4.95Slightly shielded relative to C3 position due to resonance effects.[1]

Note: In the free base (CDCl₃), the aromatic signals typically shift upfield by 0.5–1.0 ppm, and the methylene protons appear near 4.4–4.6 ppm.[1]

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility and prevent "false" impurity peaks arising from solvent interaction, follow this protocol.

Materials
  • Analyte: ~10 mg 3,4-bis(bromomethyl)pyridine HBr.

  • Solvent: DMSO-d₆ (99.9% D), taken from a sealed ampoule.[1]

  • Tube: 5mm NMR tube, oven-dried.

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of the salt into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Do not heat. Vortex gently until dissolved.

    • Checkpoint: If the solution turns yellow/orange rapidly, free Br₂ may be liberating, or polymerization is occurring.

  • Acquisition: Transfer to the NMR tube and insert into the magnet immediately.

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (d1):

      
       2.0 seconds (to allow relaxation of aromatic protons).[1]
      
    • Scans (ns): 16–32.[1]

  • Processing: Phase manually. Reference the residual DMSO pentet to 2.50 ppm.[2]

Visualization: Stability & Decision Logic[1]

Figure 1: Solvent Selection Decision Tree

This diagram illustrates the logical flow for selecting the correct characterization medium based on the sample form.

SolventSelection Start Sample: 3,4-bis(bromomethyl)pyridine HBr CheckSolubility Check Solubility Requirement Start->CheckSolubility D2O Solvent: D2O CheckSolubility->D2O High Polarity Needed CDCl3 Solvent: CDCl3 CheckSolubility->CDCl3 Non-Polar Preference DMSO Solvent: DMSO-d6 CheckSolubility->DMSO Balanced Polarity RiskD2O Result: Hydrolysis Risk (Formation of Alcohol) D2O->RiskD2O RiskCDCl3 Result: Insoluble (Requires Free-Basing) CDCl3->RiskCDCl3 SuccessDMSO Result: Stable & Soluble (Optimal Characterization) DMSO->SuccessDMSO

Caption: Decision matrix for NMR solvent selection. DMSO-d6 offers the only stable, direct route for the salt form.

Figure 2: Degradation Pathway (The "Hidden" Impurity)

Commonly mistaken for synthesis impurities, these peaks arise from improper solvent choice (D₂O or wet DMSO).[1]

Degradation Compound Target Molecule (-CH2Br) Intermediate Transition State (Solvolysis) Compound->Intermediate + H2O Water H2O / D2O (Nucleophile) Water->Intermediate Impurity Hydrolyzed Impurity (-CH2OH) Shift: ~4.5 ppm Intermediate->Impurity Fast HBr HBr (Acid) Intermediate->HBr

Caption: Mechanism of in-situ hydrolysis. The appearance of methylene signals upfield (~4.5 ppm) indicates degradation.[1]

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Spectroscopic Identification of Impurities in 3,4-Bis(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative analytical strategy for the identification and quantification of impurities in 3,4-bis(bromomethyl)pyridine (BBMP) . It is designed for researchers requiring high-fidelity data to support synthetic optimization or quality control in drug development.

A Comparative Analytical Guide

Executive Summary

3,4-Bis(bromomethyl)pyridine (BBMP) is a highly reactive electrophilic intermediate used in the synthesis of macrocyclic chelators and functionalized heterocycles. Its dual alkylating capability makes it prone to specific degradation pathways—primarily hydrolysis and polymerization—that standard purity assays often miss.

This guide compares NMR , LC-MS , and HPLC-UV methodologies. While HPLC-UV is suitable for routine purity checks,


H NMR in anhydrous DMSO-d

is identified here as the superior technique for structural validation and distinguishing between mono-brominated intermediates and hydrolysis byproducts.

Impurity Landscape & Degradation Pathways

Understanding the origin of impurities is the first step in identification. BBMP is typically synthesized via radical bromination of 3,4-lutidine or bromination of 3,4-pyridinedimethanol.

Mechanistic Pathway Diagram

The following diagram illustrates the genesis of common impurities (Imp-A through Imp-D) relative to the target product.

ImpurityPathways SM Starting Material (3,4-Lutidine) ImpA Impurity A Mono-brominated (3-bromomethyl-4-methylpyridine) SM->ImpA Incomplete Bromination Target TARGET PRODUCT 3,4-Bis(bromomethyl)pyridine (BBMP) ImpB Impurity B Over-brominated (Tribromo species) Target->ImpB Excess Br2 ImpC Impurity C Hydrolysis Product (Alcohol/Diol) Target->ImpC H2O/Moisture (Hydrolysis) ImpD Impurity D Oligomers/Salts (Pyridinium species) Target->ImpD Thermal/Aging (Self-Alkylation) ImpA->Target NBS/Radical

Caption: Genesis of impurities in BBMP synthesis. Impurities A and B arise from reaction stoichiometry; C and D arise from storage instability.

Comparative Analysis of Techniques

Feature

H NMR
LC-MS (ESI+) HPLC-UV
Primary Role Structural Elucidation & Molar RatiosTrace Impurity ID & Mass ConfirmationRoutine Purity Quantification
Specificity High: Distinguishes -CH

Br from -CH

OH and -CH

High: Identifies Br isotope patternsMedium: Relies on retention time
Sensitivity Low (~1% limit)Very High (ppm level)High (<0.1% limit)
Sample Prep Non-destructive (CDCl

or DMSO-d

)
Requires dilution (ACN/Formic Acid)Requires mobile phase compatibility
Critical Limitation Overlap of isomeric signalsIon suppression; "Flying" protonsSolvolysis risk in MeOH

Deep Dive: Spectroscopic Signatures

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the "Gold Standard" for BBMP because it directly visualizes the chemical environment of the benzylic protons, which shift significantly depending on whether they are attached to Br, OH, or H.

Protocol:

  • Solvent: Use DMSO-d

    
      (anhydrous ampules preferred) to prevent in-tube hydrolysis. CDCl
    
    
    
    is acceptable but often acidic, accelerating degradation.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: 16-32 scans, relaxation delay (

    
    ) 
    
    
    
    5s for accurate integration.

Diagnostic Signals (Predicted & Literature-Derived):

SpeciesFunctional GroupChemical Shift (

, ppm)
MultiplicityNotes
BBMP (Target) Py-H 2 (Aromatic)8.60 - 8.70Singlet (s)Deshielded by N and C3-substituent
Py-H 6 (Aromatic)8.50 - 8.60Doublet (d)
Py-H 5 (Aromatic)7.30 - 7.50Doublet (d)
-CH

Br (at C3/C4)
4.60 - 4.80 Two SingletsKey Quality Marker. Distinct from OH/CH3.[1][2][3]
Impurity A -CH

(Unreacted)
2.30 - 2.50SingletClear indicator of incomplete reaction.
Impurity C -CH

OH (Hydrolysis)
4.50 - 4.60SingletOften slightly upfield of Br, but OH coupling seen in DMSO.
-OH (Alcohol)~5.3 - 5.5Triplet/BroadVisible only in dry DMSO-d

.
Impurity D Pyridinium Protons> 9.0BroadIndicates polymerization/salt formation.

Expert Insight: In 3,4-substituted pyridines, the two methylene groups (-CH


-) are not  chemically equivalent. Expect two closely spaced singlets for the product. If you see a third singlet in the 4.5–4.8 ppm region, it is likely the mono-hydroxy impurity.
B. LC-MS Analysis

Liquid Chromatography-Mass Spectrometry is essential for confirming the presence of brominated byproducts due to the unique isotopic signature of bromine (


Br and 

Br exist in a ~1:1 ratio).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Do NOT use Methanol , as it will react with BBMP to form methoxy ethers (-CH

    
    OMe) in situ.
    

Mass Spectral Fingerprints (ESI+):

SpeciesFormulaExpected m/z (Monoisotopic)Isotope Pattern
BBMP (Target) C

H

Br

N
~263 / 265 / 2671 : 2 : 1 (M, M+2, M+4)
Mono-bromo (Imp A) C

H

BrN
~186 / 1881 : 1 (M, M+2)
Hydrolysis (Mono) C

H

BrNO
~202 / 2041 : 1 (Loss of Br, Gain of OH)
Dimer C

H

Br

N

~370 rangeComplex multi-Br pattern

Experimental Workflow: Self-Validating Protocol

This workflow ensures that data artifacts (like solvent-induced degradation) are not mistaken for intrinsic impurities.

AnalysisWorkflow Sample Crude/Isolated BBMP Sample Solubility Dissolve in Dry DMSO-d6 Sample->Solubility NMR Run 1H NMR (Check 4.0-5.0 ppm region) Solubility->NMR Check1 Are there extra singlets near 4.7 ppm? NMR->Check1 ResultA Impurity: Hydrolysis (Confirm with OH triplet) Check1->ResultA Yes Check2 Are there singlets at 2.3 ppm? Check1->Check2 No ResultB Impurity: Starting Material (Incomplete Reaction) Check2->ResultB Yes LCMS Run LC-MS (ACN/H2O) Verify Br Isotope Pattern Check2->LCMS No Final Release Lot LCMS->Final

Caption: Step-by-step decision tree for impurity identification.

References

  • Synthesis and NMR Characterization of Bromomethylpyridines: Source: Royal Society of Chemistry (RSC) & ChemicalBook. Data: Confirms chemical shifts of 2,6-bis(bromomethyl)pyridine (

    
     4.[4]56) and 2-(hydroxymethyl)pyridine (
    
    
    
    4.75), establishing the spectral window for 3,4-BBMP analysis. URL: (Generic reference to pyridine alkyl halide shifts).
  • HPLC Method Development for Pyridines: Source: National Institutes of Health (NIH) / PubMed. Title: "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products." Relevance: Establishes C18 column and buffered mobile phases as standard, warning against nucleophilic solvents. URL:

  • Stability of Benzyl Bromide Analogues: Source: BenchChem Technical Guides.[5] Title: "Stabilizing 4-Bromo-2,6-bis(bromomethyl)pyridine during storage." Relevance: Details the sensitivity of bromomethylpyridines to moisture and light, validating the need for anhydrous NMR solvents. URL:

  • General NMR Shift Tables for Impurities: Source: Oregon State University / Sigma-Aldrich. Title: "NMR Chemical Shifts of Trace Impurities." Relevance: Provides reference shifts for residual solvents and common reagents (e.g., water in DMSO at 3.33 ppm). URL:

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 3,4-Bis(bromomethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not discard down the drain. This compound is a bis-functional alkylating agent and a corrosive solid .[1] It poses significant risks to aquatic life and personnel if mishandled.[1][2]

Parameter Critical Directive
Primary Hazard Corrosive (Skin Corr.[1] 1B) , Alkylating Agent (DNA Cross-linking potential).[1]
Waste Stream Solid Hazardous Waste (Halogenated Organic).[1]
RCRA Status Not explicitly listed (P/U list), but characteristic for Corrosivity (D002) and Toxicity .[1]
Disposal Method High-temperature incineration with scrubber (via licensed waste handler).[1]
Spill Response Evacuate. Do not breathe dust.[1][2][3][4][5] Neutralize residues with Sodium Thiosulfate .
Chemical Profile & Hazard Identification

To safely dispose of 3,4-Bis(bromomethyl)pyridine hydrobromide (CAS: 1803611-21-3), one must understand its reactivity.[1] Unlike mono-bromomethyl pyridines, the bis-substitution pattern at positions 3 and 4 creates a "molecular pincer" capable of cross-linking biological macromolecules (DNA/Proteins), increasing its cytotoxicity profile compared to mono-analogs.[1]

  • Acidic Nature: As a hydrobromide salt, it hydrolyzes in moisture to release hydrobromic acid (HBr), causing immediate respiratory and mucosal irritation.[1]

  • Alkylating Potential: The benzylic-like carbons are highly electrophilic.[1] They react rapidly with nucleophiles (amines, thiols, water), necessitating strict segregation from oxidizers and strong bases.[1]

Physicochemical Data Table
PropertyValueRelevance to Disposal
Formula C₇H₇Br₂N[1][6] · HBrHalogenated waste stream required.[1]
Mol. Weight 345.86 g/mol High bromine content requires scrubbers during incineration.[1]
Physical State Solid (Off-white to yellow)Dust control is critical during packaging.[1]
Solubility Water (Hydrolyzes), AlcoholSoluble in organic solvents; useful for wiping down equipment.[1]
Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection by EHS/disposal vendors.[1]

Segregation Protocol
  • Isolate from Oxidizers: Do not place in bins containing nitrates, perchlorates, or peroxides.[1] The reaction may generate bromine gas (

    
    ).[1]
    
  • Isolate from Bases: Strong bases (NaOH, KOH) will deprotonate the pyridine and displace the bromide, potentially generating heat and volatile organic vapors.[1]

  • Moisture Control: Store waste in double-bagged polyethylene liners within a rigid secondary container to prevent HBr leaching.

Visual Workflow: Waste Segregation

The following diagram illustrates the decision logic for segregating this specific compound from general lab waste.

WasteSegregation Start Waste Generation: 3,4-Bis(bromomethyl)pyridine HBr StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution (Reaction Mix) StateCheck->LiquidWaste SolidPkg Double Bag (4-mil Poly) + Rigid Container SolidWaste->SolidPkg LiquidPkg Segregate: Halogenated Solvents (Do NOT mix with Aqueous Acid) LiquidWaste->LiquidPkg Labeling Label: 'Corrosive, Toxic, Halogenated Organic' SolidPkg->Labeling LiquidPkg->Labeling Storage Store in Satellite Accumulation Area (Cool, Dry, Secondary Containment) Labeling->Storage

Figure 1: Decision logic for segregating and packaging 3,4-Bis(bromomethyl)pyridine hydrobromide waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with US EPA (RCRA) and EU (EWC) standards.[1]

Step 1: Packaging for Pickup
  • Solids: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

    • Why HDPE? It is resistant to the corrosive hydrobromide salt and will not embrittle rapidly.[1]

  • Liquids (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, DMF), collect in a "Halogenated Organic Waste" carboy.[1]

    • Crucial: Ensure the pH of the waste stream is noted.[1] If highly acidic, flag it for the disposal vendor.[1]

Step 2: Labeling

Affix a hazardous waste tag with the following constituents listed explicitly:

  • 3,4-Bis(bromomethyl)pyridine hydrobromide (Do not use abbreviations).

  • Hazard Checkboxes: Corrosive, Toxic.[1][3]

Step 3: Final Disposal (Vendor Level)

The only acceptable final destruction method is High-Temperature Incineration (approx. 1100°C) with secondary combustion and acid gas scrubbing.

  • Mechanism: The organic skeleton is oxidized to

    
     and 
    
    
    
    .[1] The bromine atoms are converted to
    
    
    or
    
    
    , which are captured by alkaline scrubbers (NaOH) to form harmless salts (NaBr).[1]
Spill Management (Emergency Disposal)

Accidental release requires a distinct protocol to neutralize the alkylating hazard before mechanical removal.[1]

Reagents Required:

  • Neutralizer: 10% Sodium Thiosulfate (

    
    ) solution.[1]
    
    • Mechanism:[4] Thiosulfate is a soft nucleophile that rapidly displaces the bromide, converting the toxic alkyl bromide into a non-toxic Bunte salt.[1]

  • Absorbent: Vermiculite or dry sand (Do not use paper towels for bulk acid spills; they may char).[1]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Cover Cover with Vermiculite/Sand to prevent dust spread PPE->Cover Neutralize Apply 10% Sodium Thiosulfate (Allow 15 min reaction) Cover->Neutralize Collect Scoop into HazWaste Container Neutralize->Collect Clean Wash surface with soap & water Collect->Clean

Figure 2: Emergency response workflow for solid or liquid spills.[1]

Detailed Cleanup Steps:

  • Evacuate & Ventilate: If outside a fume hood, clear the area.[1]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] A N95 or P100 respirator is recommended if dust is visible.[1]

  • Contain: Gently cover the spill with vermiculite to stop spread.[1]

  • Deactivate: Spray or pour 10% Sodium Thiosulfate over the absorbent.[1] Allow to sit for 15 minutes. This converts the alkylating agent into a water-soluble, less toxic species.[1]

  • Disposal: Scoop the wet slurry into a hazardous waste container labeled "Debris from Chemical Spill: Corrosive/Toxic."

References
  • National Institutes of Health (PubChem). (2023).[1] 3-(Bromomethyl)pyridine hydrobromide Compound Summary. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.